N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromene) scaffold, a piperidine ring, and a 5-cyclopropyl-substituted pyrazole moiety. The cyclopropyl group on the pyrazole may enhance metabolic stability or modulate steric and electronic properties compared to bulkier or polar substituents .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(16-11-14-3-1-2-4-18(14)28-21(16)27)22-15-7-9-25(10-8-15)19-12-17(23-24-19)13-5-6-13/h1-4,11-13,15H,5-10H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQVBIBJSKBGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Chromene Moiety Formation: The chromene structure is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and chromene moieties using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound shares structural motifs with pyrazole-carboxamide derivatives synthesized in , which include variations in aryl substituents, halogenation, and heterocyclic appendages. Below is a detailed comparison of key analogs, focusing on synthetic yields, physicochemical properties, and structural distinctions.
Table 1: Comparison of Pyrazole-Carboxamide Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: Melting Points: Halogenated derivatives (e.g., 3b, 3d) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (3a, 3c: 123–135°C), likely due to increased intermolecular interactions (e.g., dipole-dipole, halogen bonding) . Yields: Fluorinated derivatives (3d: 71%) show marginally higher yields than methyl-substituted analogs (3c: 62%), suggesting halogenation may improve reaction efficiency in carboxamide coupling steps .
Structural Distinctions of the Target Compound: The cyclopropyl group on the pyrazole in the target compound introduces unique steric and electronic effects. Cyclopropane’s ring strain and sp³ hybridization may enhance binding affinity to hydrophobic pockets in biological targets compared to planar aryl groups (e.g., phenyl in 3a) . The coumarin moiety replaces the chloro-methylpyrazole unit in analogs like 3a–3d. Coumarins are known for π-π stacking interactions and fluorescence properties, which could facilitate target engagement or imaging applications absent in the compared compounds .
Synthetic Methodology: The target compound likely follows a similar synthetic route to ’s analogs, employing carbodiimide-mediated (e.g., EDCI/HOBt) amide coupling.
Research Implications and Limitations
- Pharmacological Potential: While ’s analogs lack explicit biological data, the target compound’s coumarin-pyrazole hybrid structure aligns with kinase inhibitors (e.g., vascular endothelial growth factor receptor inhibitors) and anti-inflammatory agents. The cyclopropyl group may reduce metabolic degradation, extending half-life .
- Data Gaps : Experimental data for the target compound (e.g., melting point, bioactivity) are absent in the provided evidence. Comparative studies with 3a–3d would require assays evaluating enzymatic inhibition, solubility, and pharmacokinetics.
Biological Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chromene moiety, a pyrazole ring, and a piperidine group. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.
The primary mechanism of action for this compound is its interaction with p21-activated kinase 4 (PAK4) . PAK4 is involved in various cellular processes, including cell growth, apoptosis, and cytoskeletal dynamics. The inhibition of PAK4 by this compound leads to:
- Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines.
- Promotion of Apoptosis : It triggers apoptotic pathways, which are crucial for eliminating cancer cells.
- Regulation of Cytoskeleton Functions : By affecting cytoskeletal dynamics, it impacts cell motility and invasion.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Biological Activity | Effect | Cell Lines Tested |
|---|---|---|
| Cell Growth Inhibition | Significant reduction in viability | MCF-7, MDA-MB-231 |
| Apoptosis Induction | Increased caspase activity | MCF-7 |
| Cytoskeletal Regulation | Altered cell motility | Various cancer lines |
| Synergistic Effects | Enhanced efficacy with doxorubicin | MCF-7, MDA-MB-231 |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor effects of this compound on breast cancer cell lines. Results indicated that it significantly reduced cell viability through apoptotic mechanisms. The combination with doxorubicin exhibited a synergistic effect, enhancing overall cytotoxicity .
- Mechanistic Insights : Research demonstrated that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. Western blot analyses showed increased levels of p53 and cleaved caspase-3 in treated cells .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable bioavailability profiles due to its structural characteristics, which may enhance absorption and distribution within biological systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Target Activity | Notable Features |
|---|---|---|
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin) | PAK4 inhibition | Similar pyrazole-piperidine structure |
| N-(1-(5-bromo-pyrazolyl)-piperidin) | COX inhibition | Contains halogen substituents |
| N-(1-(5-methyl-pyrazolyl)-piperidin) | Anticancer activity | Exhibits different substituent effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
